GAT591

Catalog No.
S528728
CAS No.
M.F
C22H15F3N2O2
M. Wt
396.3692
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GAT591

Product Name

GAT591

IUPAC Name

6-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole

Molecular Formula

C22H15F3N2O2

Molecular Weight

396.3692

InChI

InChI=1S/C22H15F3N2O2/c23-14-5-3-4-13(10-14)22-21(17-9-8-15(24)11-20(17)26-22)18(12-27(28)29)16-6-1-2-7-19(16)25/h1-11,18,26H,12H2

InChI Key

SUKVBSCBULHULM-UHFFFAOYSA-N

SMILES

O=[N+](CC(C1=C(C2=CC=CC(F)=C2)NC3=C1C=CC(F)=C3)C4=CC=CC=C4F)[O-]

Solubility

Soluble in DMSO

Synonyms

GAT591; GAT-591; GAT 591

Description

The exact mass of the compound GAT591 is 396.1086 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GAT591 is a compound classified as a positive allosteric modulator of the cannabinoid type 1 receptor (CB1R). This compound belongs to the family of 2-phenylindole derivatives, which have garnered attention for their potential therapeutic applications in treating neurological and immune disorders. GAT591 has been shown to enhance the binding of other cannabinoids, such as CP55,940, to CB1R, indicating its role in modulating receptor activity through allosteric mechanisms .

GAT591 functions primarily through allosteric modulation rather than traditional competitive inhibition or activation. Its interaction with CB1R involves stabilizing the receptor in an active conformation, which enhances the effects of endogenous ligands. The compound has been studied in various assays that measure its ability to influence G protein signaling and β-arrestin translocation, both of which are critical pathways for cannabinoid receptor function .

Biologically, GAT591 exhibits properties that can influence neurological functions. Studies have demonstrated its ability to reduce spike-and-wave discharges in models of absence epilepsy, suggesting a potential application in managing seizure disorders . The compound's mechanism involves enhancing cannabinoid signaling without directly activating the receptor, which may lead to fewer side effects compared to traditional cannabinoid therapies.

The synthesis of GAT591 was conducted in a laboratory setting, where it was developed alongside other compounds like GAT593. The synthesis process typically involves multi-step organic reactions that create the indole framework essential for its biological activity. Specific details regarding the exact synthetic routes have been documented in research publications but generally include steps such as functional group modifications and coupling reactions to achieve the desired molecular structure .

GAT591 has potential applications in several therapeutic areas, particularly in neurology and psychiatry. Its ability to modulate CB1R could be beneficial for conditions such as epilepsy, anxiety disorders, and chronic pain management. Additionally, ongoing research is exploring its efficacy in treating other neurological conditions and its role in enhancing the therapeutic effects of existing cannabinoid-based treatments .

Interaction studies have revealed that GAT591 acts at distinct allosteric sites on CB1R. This specificity allows it to modulate receptor activity without competing with endogenous ligands for the orthosteric site. Research has shown that separating its enantiomers leads to different pharmacological profiles, indicating nuanced interactions with the receptor that could be exploited for tailored therapeutic strategies .

GAT591 is part of a broader class of compounds that includes several notable analogs and derivatives. Here are some similar compounds along with a comparison highlighting their unique features:

CompoundStructure TypeMechanism of ActionUnique Features
GAT5932-phenylindolePositive allosteric modulatorSimilar action but different potency
GAT2112-phenylindoleAllosteric agonistPreclinical efficacy in intraocular pressure reduction
ZCZ0112-phenylindolePositive allosteric modulatorExhibits both PAM and agonist properties
JHW-007Tropane derivativeAgonist at CB1RDifferent structural scaffold

GAT591's uniqueness lies in its specific binding characteristics and the distinct pharmacological effects observed when compared to these similar compounds. Its ability to enhance cannabinoid signaling while minimizing direct activation makes it a valuable candidate for further development in therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

396.1086

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types